molecular formula C11H15NO2S B14168774 N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine CAS No. 71999-99-0

N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine

Cat. No.: B14168774
CAS No.: 71999-99-0
M. Wt: 225.31 g/mol
InChI Key: LCDNHEKQCXCLBO-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine is a chemical compound known for its unique structure and properties It features a thietane ring, which is a four-membered ring containing sulfur, and is substituted with a phenyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine typically involves the reaction of a thietane derivative with dimethylamine. One common method includes the oxidation of a thietane precursor to introduce the sulfone group, followed by the introduction of the dimethylamino group under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and cost-effectiveness. This can include continuous flow reactors and the use of more efficient catalysts to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group.

    Substitution: The phenyl group or the dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine
  • N,N-dimethyl-1,1-dioxo-3-phenylthietan-2-amine

Uniqueness

N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine is unique due to its specific substitution pattern and the presence of both a sulfone group and a dimethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

71999-99-0

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine

InChI

InChI=1S/C11H15NO2S/c1-12(2)11(8-15(13,14)9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

LCDNHEKQCXCLBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CS(=O)(=O)C1)C2=CC=CC=C2

Origin of Product

United States

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